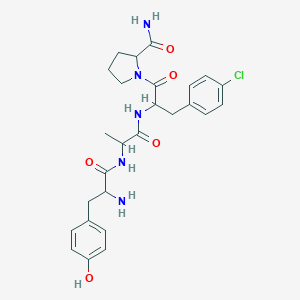

Tyr-D-Ala-P-Chloro-Phe-Pro-NH2

説明

特性

IUPAC Name |

(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-(4-chlorophenyl)propanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32ClN5O5/c1-15(30-25(36)20(28)13-16-6-10-19(33)11-7-16)24(35)31-21(14-17-4-8-18(27)9-5-17)26(37)32-12-2-3-22(32)23(29)34/h4-11,15,20-22,33H,2-3,12-14,28H2,1H3,(H2,29,34)(H,30,36)(H,31,35)/t15-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYCMDUDHSCSLX-VUVCYMEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)Cl)C(=O)N2CCC[C@H]2C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Synthetic Opioid Peptides with C-Terminal Amide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Synthetic opioid peptides represent a cornerstone in the development of next-generation analgesics. A key structural modification—the C-terminal amide—is crucial for enhancing their efficacy, receptor affinity, and metabolic stability. This guide delves into the intricate mechanisms through which these amidated peptides exert their effects. We will explore their interaction with opioid receptors, dissect the subsequent intracellular signaling cascades, and outline the modern experimental protocols used to characterize their activity. The focus is on providing a causal understanding of molecular interactions and cellular consequences, grounded in authoritative scientific evidence, to empower researchers in the rational design of novel therapeutics.

Introduction

Endogenous opioid peptides, such as enkephalins and endorphins, are critical neuromodulators in pain and emotional regulation.[1] However, their therapeutic potential is limited by poor stability and bioavailability. Synthetic analogs, often incorporating a C-terminal amide, have been developed to overcome these limitations. The C-terminal amide modification is a pivotal strategy in medicinal chemistry for several reasons:

-

Increased Metabolic Stability: It protects the peptide from degradation by carboxypeptidases, which are abundant in biological systems.[2]

-

Enhanced Receptor Affinity: By neutralizing the negative charge of the terminal carboxylate, the amide group can improve interactions within the binding pockets of opioid receptors.[2]

-

Modulation of Selectivity: C-terminal modifications can influence a peptide's preference for different opioid receptor subtypes—mu (μ), delta (δ), and kappa (κ).[3][4]

These receptors are all G-protein coupled receptors (GPCRs), and their activation by amidated peptides triggers a cascade of intracellular events that ultimately leads to the desired analgesic effect, but also potential side effects.[5][6]

Part I: Molecular Interactions and Receptor Binding

Section 1.1: The Role of the C-Terminal Amide in Receptor Affinity and Selectivity

The binding of an opioid peptide to its receptor is a highly specific, three-dimensional interaction. The C-terminal amide plays a critical role by enhancing the hydrophobicity at the peptide's C-terminus and allowing for additional hydrogen bond formation within the receptor's binding pocket.[2] This seemingly minor change can dramatically increase the binding affinity (measured as the inhibition constant, Ki) compared to the corresponding free-acid peptide.

For example, transforming the C-terminal carboxylate of certain enkephalin analogs into a carboxamide can reduce selectivity for the delta-opioid receptor (DOR) by enhancing activity at the mu-opioid receptor (MOR).[3] This highlights the C-terminus as a key "address" region that helps dictate which receptor subtype the peptide "message" (conveyed by the N-terminal pharmacophore) will bind to.[3]

Section 1.2: Structure-Activity Relationships (SAR) of C-Amidated Opioid Peptides

The overall activity of a synthetic peptide is a composite of its entire structure. The classic μ-selective synthetic peptide, DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), and the endogenous peptide endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) are both C-terminally modified and serve as excellent examples.[7][8]

-

DAMGO: Features a C-terminal alcohol ("Gly-ol") instead of an amide, but this modification similarly neutralizes the carboxylate charge, contributing to its high MOR specificity and stability.[7]

-

Endomorphins: These are highly selective endogenous MOR agonists that naturally possess a C-terminal amide.[8]

SAR studies show that modifications at the C-terminus of such peptides can fine-tune their properties. For instance, creating hybrid peptides between endomorphin-2 and DAMGO has led to new analogs with high μ-receptor affinity and remarkable antinociceptive activity in animal models.[8] Further conjugating moieties like oligoarginine to the C-terminus can enhance stability and permeability across the blood-brain barrier without diminishing receptor binding affinity.[9]

Data Summary: Representative Opioid Peptide Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) for representative opioid peptides at human opioid receptors. Lower Ki values indicate higher binding affinity.

| Peptide | Modification | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| DAMGO | C-terminal alcohol | 0.5 - 2.0 | >1000 | >1000 |

| Endomorphin-2 | C-terminal amide | 0.3 - 1.0 | >1000 | >1000 |

| [Leu]-Enkephalin | Free C-terminal acid | ~25 | ~1.5 | ~200 |

| [Leu]-Enkephalinamide | C-terminal amide | ~5 | ~10 | ~150 |

Data compiled from multiple publicly available pharmacology databases and literature sources. Values are approximate and can vary based on assay conditions.

Part II: Cellular Signaling Mechanisms

Upon binding, an amidated opioid peptide agonist stabilizes a specific active conformation of the receptor, initiating intracellular signaling. This process is not monolithic; the receptor can activate multiple downstream pathways, leading to a complex cellular response.

Section 2.1: Canonical G-Protein Coupled Receptor (GPCR) Activation

Opioid receptors primarily couple to inhibitory G-proteins of the Gi/o family.[10] This canonical pathway is central to the analgesic effects of opioids. The sequence of events is as follows:

-

Agonist Binding: The peptide binds to the extracellular side of the receptor.

-

Conformational Change: The receptor undergoes a conformational change that is transmitted to its intracellular loops.

-

G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the heterotrimeric G-protein (Gαi/o).

-

Subunit Dissociation: The G-protein dissociates into a Gαi/o-GTP monomer and a Gβγ dimer.

-

Downstream Effects:

-

Gαi/o-GTP inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11]

-

Gβγ directly modulates ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization.[6] It also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx.[6][12]

-

Together, these actions make the neuron less excitable and reduce the release of neurotransmitters, effectively dampening pain signal transmission.[5]

Section 2.2: β-Arrestin Recruitment and Biased Agonism

Beyond G-protein signaling, agonist-occupied GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin proteins.[6] β-arrestin binding has two primary consequences:

-

Desensitization: It sterically hinders further G-protein coupling, turning off the primary signal.

-

Internalization: It acts as a scaffold protein, recruiting components of the endocytic machinery (like clathrin) to promote receptor internalization.[11]

-

Independent Signaling: β-arrestin can initiate its own wave of G-protein-independent signaling, for example, by activating MAP kinases like ERK.

The concept of biased agonism describes the ability of different ligands to stabilize receptor conformations that preferentially activate one pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[13][14][15] It is a theory that G-protein signaling is responsible for analgesia, while β-arrestin signaling contributes to side effects like respiratory depression and tolerance.[16][17]

Synthetic peptides can be engineered to be "G-protein biased." Such compounds aim to maximize the therapeutic effects mediated by Gi/o signaling while minimizing the β-arrestin-mediated adverse effects.[14][16] For example, the endogenous peptide endomorphin-2 has been shown to be an arrestin-biased agonist, meaning it is more efficient at recruiting arrestin than would be predicted from its G-protein activation efficacy.[18] This contrasts with other agonists and highlights the nuanced signaling signatures of different peptides.

Part III: Methodologies for Elucidating Mechanism of Action

A multi-assay approach is required to fully characterize the mechanism of action of a novel synthetic opioid peptide.

Section 3.1: In Vitro Assays

These assays use cell lines engineered to express a specific opioid receptor subtype and form the basis of the pharmacological characterization pipeline.[19]

Experimental Protocol: Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of a test peptide for a specific receptor.

-

Principle: A competitive binding assay where the test peptide competes with a known radiolabeled ligand (e.g., [³H]-DAMGO for MOR) for binding to the receptor in a membrane preparation.

-

Methodology:

-

Membrane Preparation: Homogenize cells expressing the target receptor and isolate the cell membrane fraction via centrifugation.

-

Assay Setup: In a multi-well plate, incubate a fixed concentration of radiolabeled ligand and receptor membranes with varying concentrations of the unlabeled test peptide.

-

Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Rapidly filter the mixture through a glass fiber filtermat to separate bound from free radioligand. The receptors and bound ligand are retained on the filter.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test peptide. Fit the data to a one-site competition model to determine the IC50 (concentration of test peptide that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation.

-

-

Causality: This assay directly measures the fundamental interaction between the peptide and the receptor, providing a quantitative measure of affinity that is essential for understanding its potency.

Experimental Protocol: cAMP Accumulation Assay

-

Objective: To measure the functional consequence of Gi/o protein activation.

-

Principle: MOR activation inhibits adenylyl cyclase, reducing cAMP production. In the assay, adenylyl cyclase is first stimulated with forskolin, and the ability of the test peptide to inhibit this stimulated cAMP production is measured.

-

Methodology:

-

Cell Plating: Seed cells expressing the target receptor into a multi-well plate and grow overnight.

-

Pre-treatment: Treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of the test peptide, followed by a fixed concentration of forskolin.

-

Incubation: Incubate for a defined period (e.g., 30 minutes at 37°C).

-

Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a detection kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: Plot the cAMP level against the log concentration of the test peptide. Fit the data to a dose-response curve to determine the EC50 (potency) and Emax (efficacy).

-

-

Causality: This assay provides a direct functional readout of the canonical G-protein signaling pathway, confirming that the peptide is not just binding but is functionally activating the receptor in a Gi/o-coupled manner.[10]

Conclusion and Future Directions

The C-terminal amide is a small but powerful modification that fundamentally enhances the drug-like properties of synthetic opioid peptides. It improves metabolic stability and receptor affinity, serving as a key tuning point for pharmacological activity. Understanding the dual signaling pathways of G-proteins and β-arrestins has opened a new frontier in drug design: the pursuit of biased agonists. By rationally designing peptides that selectively engage the therapeutic G-protein pathway, it may be possible to create potent analgesics that are dissociated from the debilitating side effects that fuel the current opioid crisis. Future research will undoubtedly focus on refining our understanding of the structural basis of biased agonism and developing more sophisticated C-terminally modified peptides with precisely tailored signaling profiles for safer and more effective pain management.

References

-

Opioid Peptides - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants. (2021). MDPI. Retrieved from [Link]

-

Opioid Drugs, Part 1: Mechanism of Action. (2018). YouTube. Retrieved from [Link]

-

DAMGO - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants. (2021). PubMed Central. Retrieved from [Link]

-

PSY305 CH11PT2: Opioid Receptors and Peptides. (2021). YouTube. Retrieved from [Link]

-

Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides. (2021). eLife. Retrieved from [Link]

-

The G-protein and β-arrestin signaling pathways of μ-opioid receptors. (n.d.). ResearchGate. Retrieved from [Link]

-

Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. (2017). DiscoverX. Retrieved from [Link]

-

Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. (n.d.). PubMed Central. Retrieved from [Link]

-

Biased Agonism of Endogenous Opioid Peptides at the μ-Opioid Receptor. (2015). Molecular Pharmacology. Retrieved from [Link]

-

Structure–activity relationships of opioid ligands. (2018). Loughborough University. Retrieved from [Link]

-

Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics. (2024). PubMed Central. Retrieved from [Link]

-

Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. (n.d.). ACS Publications. Retrieved from [Link]

-

Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. (2020). PNAS. Retrieved from [Link]

-

Hybrid peptides endomorphin-2/DAMGO: design, synthesis and biological evaluation. (n.d.). PubMed. Retrieved from [Link]

-

Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

The μ-opioid receptor-mediated Gi/o protein and β-arrestin2 signaling pathways both contribute to morphine-induced side effects. (2024). PubMed. Retrieved from [Link]

-

Biased signaling by endogenous opioid peptides. (2020). PNAS. Retrieved from [Link]

-

Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides. (n.d.). PubMed Central. Retrieved from [Link]

-

Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression. (2021). American Physiological Society. Retrieved from [Link]

-

Synthesis of Nocistatin C-terminal and it's Amide Derivatives as an Opioid Peptide. (n.d.). PubMed Central. Retrieved from [Link]

-

Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. (2022). MDPI. Retrieved from [Link]

-

Biased Agonism: Lessons from Studies of Opioid Receptor Agonists. (2021). Annual Reviews. Retrieved from [Link]

-

Morphological investigations of endomorphin-2 and spinoparabrachial projection neurons in the spinal dorsal horn of the rat. (n.d.). PubMed Central. Retrieved from [Link]

-

mu-Opioid receptor internalization: opiate drugs have differential effects on a conserved endocytic mechanism in vitro and in the mammalian brain. (n.d.). PubMed. Retrieved from [Link]

-

Biased Opioid Ligands: Revolution or Evolution? (n.d.). Frontiers. Retrieved from [Link]

-

Endomorphin-2: a biased agonist at the μ-opioid receptor. (2012). Molecular Pharmacology. Retrieved from [Link]

-

Visualizing endogenous opioid receptors in living neurons using ligand-directed chemistry. (2019). eLife. Retrieved from [Link]

-

Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles. (n.d.). MDPI. Retrieved from [Link]

-

Insights into Opiate Binding and Activation of μ-Opioid Receptors -- Amir Barati Farimani. (2016). YouTube. Retrieved from [Link]

Sources

- 1. Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Nocistatin C-terminal and it’s Amide Derivatives as an Opioid Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. DAMGO - Wikipedia [en.wikipedia.org]

- 8. Hybrid peptides endomorphin-2/DAMGO: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Biased Opioid Ligands: Revolution or Evolution? [frontiersin.org]

- 12. Morphological investigations of endomorphin-2 and spinoparabrachial projection neurons in the spinal dorsal horn of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biased Agonism of Endogenous Opioid Peptides at the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. annualreviews.org [annualreviews.org]

- 15. mdpi.com [mdpi.com]

- 16. pnas.org [pnas.org]

- 17. The μ-opioid receptor-mediated Gi/o protein and β-arrestin2 signaling pathways both contribute to morphine-induced side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Endomorphin-2: a biased agonist at the μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

"in vitro characterization of Tyr-D-Ala-P-Chloro-Phe-Pro-NH2"

Technical Whitepaper: In Vitro Profiling of the Halogenated Morphiceptin Analog (Tyr-D-Ala-p-Cl-Phe-Pro-NH2)

Executive Summary This technical guide outlines the comprehensive in vitro characterization strategy for Tyr-D-Ala-p-Cl-Phe-Pro-NH2 (CAS: 102029-97-0), a synthetic tetrapeptide engineered for high-affinity targeting of the Mu-Opioid Receptor (MOR). Structurally derived from the morphiceptin/endomorphin scaffold, this ligand incorporates critical modifications—specifically D-Alanine at position 2 and para-Chloro-Phenylalanine at position 3—to overcome the metabolic instability and moderate affinity typical of endogenous opioid peptides.

For drug development professionals, this molecule represents a "tool compound" for probing the structure-activity relationship (SAR) of the MOR orthosteric pocket. Its characterization requires a rigorous tripartite approach: Binding Kinetics , Functional G-Protein Activation , and Biased Signaling Profiling .

Part 1: Molecular Identity & Physicochemical Logic

Understanding the structural rationale is prerequisite to experimental design. The native morphiceptin sequence (Tyr-Pro-Phe-Pro-NH2) suffers from rapid enzymatic degradation. This analog introduces specific stabilizing elements:

| Residue Position | Modification | Mechanistic Function |

| Tyr^1 | Native L-Tyrosine | Essential pharmacophore; the phenol group interacts with the MOR His297 residue. |

| D-Ala^2 | D-Stereoisomer | Metabolic Shield: Prevents N-terminal degradation by aminopeptidases. Induces a critical |

| p-Cl-Phe^3 | 4-Chloro-L-Phe | Affinity Booster: The chlorine atom fills a hydrophobic sub-pocket in the receptor, increasing lipophilicity and binding residence time via halogen bonding. |

| Pro^4-NH2 | Proline Amide | C-Terminal Cap: The amide group prevents carboxypeptidase cleavage and mimics the charge state of the peptide backbone. |

Part 2: Receptor Binding Kinetics (The "Gold Standard")

To validate this ligand, we must first establish its affinity constant (

Experimental Protocol: Competitive Radioligand Binding

Objective: Determine the

1. Membrane Preparation:

-

System: CHO-K1 cells stably expressing hMOR.

-

Lysis: Homogenize cells in ice-cold Tris-HCl (50 mM, pH 7.4) using a Polytron. Centrifuge at 40,000

to pellet membranes. -

Wash: Resuspend and re-centrifuge to remove endogenous opioids (critical for accurate

).

2. Assay Setup:

-

Reaction Volume: 200

L. -

Radioligand: [³H]-DAMGO (0.5 nM final concentration).[1] Note: This concentration is chosen to be near the

of DAMGO to maximize sensitivity. -

Competitor: Serial dilutions of Tyr-D-Ala-p-Cl-Phe-Pro-NH2 (

M to -

Non-Specific Binding (NSB): Define using 10

M Naloxone.[1]

3. Incubation & Harvesting:

-

Incubate for 90 minutes at 25°C to reach equilibrium.

-

Terminate via rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

4. Data Analysis:

-

Calculate

using non-linear regression (4-parameter logistic fit). -

Convert to

using the Cheng-Prusoff Equation :

Part 3: Functional Pharmacology (G-Protein Activation)

Binding does not equal activation. We must verify if the halogenated analog acts as a full agonist, partial agonist, or antagonist using the [³⁵S]GTP

Protocol: [³⁵S]GTP S Functional Assay

1. Buffer Chemistry:

-

Use a high-magnesium buffer (50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA) containing GDP (10-50

M) . -

Expert Insight: The addition of excess GDP is the critical step; it suppresses basal G-protein noise, allowing the agonist-induced signal to be detected.

2. Incubation:

-

Mix hMOR membranes (10

g protein) with [³⁵S]GTP -

Incubate 60 min at 30°C.

3. Readout:

-

Filter and count radioactivity.[2]

-

Efficacy (

): Normalize data as a percentage of the maximal response elicited by 10 -

Potency (

): Determine the concentration required for half-maximal activation.

Part 4: Biased Signaling (The Modern Context)

Modern opioid discovery seeks "biased ligands" that activate the G-protein pathway (analgesia) while avoiding the

Protocol: -Arrestin Recruitment Assay (PathHunter)

1. Principle:

-

Use a cell line expressing MOR tagged with a ProLink™ (PK) fragment and

-Arrestin tagged with an Enzyme Acceptor (EA). -

Upon recruitment, PK and EA complement to form active

-galactosidase.

2. Workflow:

-

Seed cells (e.g., U2OS-hMOR) in 384-well plates.

-

Treat with Tyr-D-Ala-p-Cl-Phe-Pro-NH2 for 90 minutes.

-

Add detection reagent (chemiluminescent substrate).

-

Bias Calculation: Compare the

of the G-protein pathway vs. the

Part 5: Visualization & Logic Flow

Figure 1: MOR Signaling & Experimental Nodes

This diagram illustrates the bifurcation of signaling pathways and the specific assay nodes used to characterize the ligand.

Caption: Schematic of the Mu-Opioid Receptor signaling bifurcation and corresponding validation assays.

Figure 2: Experimental Workflow for Ki Determination

Caption: Step-by-step workflow for the competitive radioligand binding assay.

References

-

Mu Opioid Receptor Radioligand Binding Assay Protocol Source: Eurofins Discovery Context: Industry-standard protocol for [³H]DAMGO displacement assays.

-

[³⁵S]GTP

S Binding Assay Principles Source: National Institutes of Health (NIH) / PubMed Context: Definitive guide on using GTP -

Measurement of cAMP for Gi-Coupled Receptors Source: NCBI Assay Guidance Manual Context: Detailed methodology for optimizing cAMP inhibition assays for opioid receptors.

-

Beta-Arrestin Recruitment Assays for GPCRs Source: Promega Corporation Context: Technical overview of bioluminescent assays for monitoring arrestin recruitment.

Sources

Methodological & Application

Application Note: Solid-Phase Synthesis of Tyr-D-Ala-p-Cl-Phe-Pro-NH₂

Abstract & Scope

This technical guide details the solid-phase peptide synthesis (SPPS) of the tetrapeptide Tyr-D-Ala-p-Cl-Phe-Pro-NH₂ . This sequence represents a highly potent analog of the morphiceptin/endomorphin class of mu-opioid receptor agonists. The incorporation of D-Alanine at position 2 confers resistance to enzymatic degradation, while para-chloro-phenylalanine (p-Cl-Phe) at position 3 enhances receptor binding affinity via halogen bonding and hydrophobic interactions.

This protocol utilizes an optimized Fmoc/tBu strategy on Rink Amide MBHA resin . Special attention is given to the steric hindrance associated with coupling the non-standard amino acid (p-Cl-Phe) onto the secondary amine of the Proline residue—a critical bottleneck often overlooked in standard protocols.

Strategic Analysis & Chemical Logic

The Target Molecule

-

Sequence: H-Tyr-D-Ala-p-Cl-Phe-Pro-NH₂

-

C-Terminus: Amide (Requires Rink Amide linker).[1]

-

Chirality: Position 2 is D-isomer; others are L-isomers.

-

Modifications: Position 3 is a halogenated non-standard amino acid.

Critical Synthesis Challenges

-

The "Proline Barrier" (Step 2): The coupling of the third residue (p-Cl-Phe) occurs onto the N-terminus of Proline. Proline is a secondary amine (pyrrolidine ring), which is significantly more sterically hindered and less nucleophilic than primary amines. Standard HBTU protocols often fail here, leading to deletion sequences.

-

Solution: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/Oxyma specifically for this step to drive the reaction to completion.

-

-

Non-Standard Amino Acid Cost: Fmoc-4-chloro-Phe-OH is significantly more expensive than standard amino acids.

-

Solution: The protocol optimizes stoichiometry to 3 equivalents (vs. standard 5-10) while extending reaction time, balancing cost with yield.

-

-

Racemization Control: While D-Ala is intentional, preserving the chirality of Tyr and p-Cl-Phe is vital.

-

Solution: Use of base-minimized activation (DIC/Oxyma) is preferred, though HBTU/DIEA is acceptable if kept at low temperature for the Tyr coupling.

-

Materials & Reagents

Resin[2][3][4]

-

Rink Amide MBHA Resin: (Loading: 0.5 – 0.7 mmol/g).

-

Why: The MBHA (4-methylbenzhydrylamine) linker is robust and yields a C-terminal amide upon TFA cleavage, mimicking the physiological state of many neuropeptides.

-

Amino Acids (Fmoc Protected)

| Position | Amino Acid Derivative | Protecting Group (Side Chain) | Notes |

| 4 (C-term) | Fmoc-Pro-OH | None | C-terminal residue. |

| 3 | Fmoc-4-chloro-Phe-OH | None (Cl is stable) | Non-standard AA. |

| 2 | Fmoc-D-Ala-OH | None | D-isomer. |

| 1 (N-term) | Fmoc-Tyr(tBu)-OH | tert-Butyl ether (tBu) | Protects phenolic -OH. |

Reagents

-

Deprotection: 20% Piperidine in DMF (v/v) with 0.1M Oxyma Pure (to suppress aspartimide formation, though less critical here, it improves general purity).

-

Activators:

-

Standard: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / DIEA.

-

High-Efficiency (for Pro coupling): HATU / DIEA OR DIC / Oxyma Pure.

-

-

Cleavage Cocktail: TFA (Trifluoroacetic acid) / TIS (Triisopropylsilane) / H₂O (95:2.5:2.5).[2]

Experimental Protocol

Workflow Visualization

The following diagram illustrates the synthesis logic, highlighting the critical "Proline Barrier" step.

Caption: Workflow for SPPS of Tyr-D-Ala-p-Cl-Phe-Pro-NH2 highlighting the critical secondary amine coupling step.

Step-by-Step Methodology

Step 1: Resin Preparation[3]

-

Weigh 0.25 mmol of Rink Amide MBHA resin.

-

Place in a fritted polypropylene reaction vessel.

-

Swell: Add DCM (5 mL) and shake for 15 min. Drain. Add DMF (5 mL) and shake for 15 min. Drain.

-

Reasoning: MBHA resin swells better in DCM initially, opening the polymer matrix for reagent access.

-

Step 2: Fmoc Deprotection (General Cycle)

-

Add 20% Piperidine in DMF (5 mL).

-

Shake for 5 minutes. Drain.

-

Add fresh 20% Piperidine in DMF (5 mL).

-

Shake for 15 minutes. Drain.

-

Wash: DMF (5 mL) × 5 times.

-

QC: The waste from the first wash should be UV-active (Fmoc adduct). The final wash must be neutral pH.

-

Step 3: Coupling Cycle 1 (Fmoc-Pro-OH)

-

Dissolve Fmoc-Pro-OH (1.0 mmol, 4 eq) and HBTU (1.0 mmol, 4 eq) in DMF (4 mL).

-

Add DIEA (2.0 mmol, 8 eq) immediately before adding to resin.

-

Drain and Wash: DMF × 4.

-

QC: Perform Kaiser Test . (Note: Proline is a secondary amine; the test may look reddish-brown rather than deep blue if deprotected, but here we test for unreacted resin sites, which are primary amines. A negative test is yellow).

Step 4: Coupling Cycle 2 (Fmoc-p-Cl-Phe-OH onto Proline) — CRITICAL

This step couples a bulky non-standard AA onto a secondary amine (Proline).

-

Reagents: Use HATU instead of HBTU if available. If not, use DIC/Oxyma.

-

Dissolve Fmoc-4-chloro-Phe-OH (0.75 mmol, 3 eq) and HATU (0.75 mmol, 3 eq) in DMF.

-

Add DIEA (1.5 mmol, 6 eq).

-

Reaction Time: Double Coupling recommended .

-

Round 1: 60 minutes. Drain.

-

Round 2: Repeat with fresh reagents for 45 minutes.

-

-

QC: Perform Chloranil Test (Specific for secondary amines).

-

Result: Colorless/Pale Yellow = Complete coupling. Blue/Green = Incomplete (Repeat coupling).

-

Step 5: Coupling Cycle 3 (Fmoc-D-Ala-OH)

-

Standard HBTU/DIEA coupling (4 eq).

-

Time: 45 minutes.

-

QC: Kaiser Test.

Step 6: Coupling Cycle 4 (Fmoc-Tyr(tBu)-OH)

-

Standard HBTU/DIEA coupling (4 eq).

-

Time: 45 minutes.

-

QC: Kaiser Test.

-

Final Fmoc Removal: Perform the deprotection step (Step 2) one last time to remove the N-terminal Fmoc group from Tyr.

-

Final Wash: DMF × 5, DCM × 5, Methanol × 2. Dry resin under vacuum.

Step 7: Cleavage & Global Deprotection

-

Prepare Cocktail: TFA (95%) / TIS (2.5%) / H₂O (2.5%) .

-

Add 5-8 mL cocktail to the dry resin.

-

Shake at room temperature for 2 hours .

-

Collect filtrate.[3] Wash resin with 1 mL TFA and combine.

-

Precipitation: Add filtrate dropwise into cold Diethyl Ether (40 mL, -20°C).

-

Centrifuge (3000 rpm, 5 min). Decant ether. Repeat ether wash × 2.

-

Dry the white pellet under vacuum.

Analytical Data & QC

Expected Mass

-

Formula: C₂₆H₃₂ClN₅O₅

-

Molecular Weight (Calc): ~530.02 Da

-

Target m/z (ESI+): [M+H]⁺ = 531.0 ± 1.0

HPLC Purification Strategy

-

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).

-

Solvent A: 0.1% TFA in Water.

-

Solvent B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% B to 60% B over 30 minutes.

-

Detection: UV at 220 nm (peptide bond) and 280 nm (Tyrosine/Phe absorption).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Deletion of p-Cl-Phe | Incomplete coupling to Proline (secondary amine). | Use HATU or PyBOP . Perform double coupling. Use Chloranil test to verify. |

| Racemization of Tyr | Base-catalyzed racemization during activation. | Use DIC/Oxyma (base-free activation) for the Tyr coupling step. Keep reaction time <60 min. |

| Low Yield | Inefficient cleavage or precipitation. | Ensure resin is fully dried before cleavage. Use fresh TIS. Ensure ether is ice-cold. |

| Extra Peaks (+18 Da) | Aspartimide formation (unlikely here) or incomplete tBu removal. | Extend cleavage time to 3 hours if tBu adducts persist. |

References

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. Link

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4] Journal of the American Chemical Society, 115(10), 4397–4398. Link

-

Chang, K. J., et al. (1981). Morphiceptin (NH2-Tyr-Pro-Phe-Pro-CONH2): A potent and specific agonist for morphine (mu) receptors.[5] Science, 212(4490), 75-77.[5][6] Link

-

Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504. Link

- Albericio, F., & Tyle, P. (2000).Solid-Phase Synthesis: A Practical Guide. CRC Press. (Standard reference for Rink Amide protocols).

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. merckmillipore.com [merckmillipore.com]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. Morphiceptin (NH4-tyr-pro-phe-pro-COHN2): a potent and specific agonist for morphine (mu) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Junk Food, Pt. 2: Other Natural and Synthetic Opioid Peptides — The Wallach Lab [wallachlab.com]

Application Note & Protocol: Characterizing Tyr-D-Ala-p-Chloro-Phe-Pro-NH₂ Binding to Opioid Receptors

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of the synthetic peptide, Tyr-D-Ala-p-Chloro-Phe-Pro-NH₂, in opioid receptor binding assays. We delve into the scientific principles of competitive radioligand binding, provide detailed, field-tested protocols for membrane preparation and assay execution, and offer insights into data analysis and interpretation. The methodologies described herein are designed to establish a robust framework for determining the binding affinity (Kᵢ) and selectivity profile of this novel peptide at the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Introduction and Scientific Principles

The opioid system, comprising endogenous opioid peptides and their receptors (mu, delta, and kappa), is a critical regulator of pain, mood, and reward pathways.[1] The mu-opioid receptor (MOR) is the primary target for major clinical opioids like morphine.[1][2][3] Synthetic peptides offer a promising avenue for developing novel therapeutics with potentially improved side-effect profiles compared to small molecules.[4][5] Their larger size and distinct physicochemical properties can lead to unique receptor interactions and signaling outcomes.[4]

The peptide of interest, Tyr-D-Ala-p-Chloro-Phe-Pro-NH₂, is a synthetic enkephalin analog. Its structure incorporates key modifications to enhance stability and potency:

-

D-Alanine at position 2: Confers resistance to degradation by aminopeptidases.[5]

-

para-Chloro-Phenylalanine at position 4: This modification can influence binding affinity and selectivity.

-

C-terminal Amide (NH₂): Provides resistance to carboxypeptidases.

This guide focuses on the gold-standard method for quantifying ligand-receptor interactions: the competitive radioligand binding assay.[6] This technique measures the ability of an unlabeled compound (the "cold" ligand, in this case, Tyr-D-Ala-p-Chloro-Phe-Pro-NH₂) to displace a radioactive ("hot") ligand of known affinity from the target receptor. The resulting data allow for the calculation of the inhibitory constant (Kᵢ), a measure of the ligand's binding affinity.

The Principle of Competitive Binding

In a competitive binding assay, a fixed concentration of a radiolabeled ligand and receptor preparation are incubated with varying concentrations of an unlabeled competitor. The amount of radioligand bound to the receptor decreases as the concentration of the unlabeled competitor increases. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ (Inhibitory Concentration 50%).[6][7]

The IC₅₀ is an experimentally derived value that is dependent on the concentration of the radioligand used. To determine a true equilibrium dissociation constant (Kᵢ) for the test compound, the Cheng-Prusoff equation is applied:

Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

Where:

-

Kᵢ: The inhibitory constant or binding affinity of the test compound.

-

IC₅₀: The concentration of the test compound that inhibits 50% of specific radioligand binding.

-

[L]: The concentration of the radioligand used in the assay.

-

Kₐ: The equilibrium dissociation constant of the radioligand for the receptor.

Caption: Fig 1. Workflow of a competitive radioligand binding assay.

Materials and Reagents

Equipment

-

Homogenizer (Dounce or Polytron)

-

High-speed refrigerated centrifuge

-

96-well microplates (non-binding surface)

-

Cell harvester for 96-well plates

-

Glass fiber filter mats (e.g., GF/B or GF/C, pre-treated with polyethyleneimine)

-

Liquid scintillation counter

-

Microplate shaker

-

pH meter

-

Vortex mixer

Reagents and Buffers

-

Test Compound: Tyr-D-Ala-p-Chloro-Phe-Pro-NH₂ (ensure high purity, >95%)

-

Receptor Source: Commercially available membrane preparations from cells stably expressing human mu, delta, or kappa opioid receptors (e.g., from Sigma-Aldrich, PerkinElmer).[8] Alternatively, prepare from cultured cells or animal brain tissue (see Protocol 3.1).

-

Radioligands:

-

For Mu (µ) Receptor: [³H]DAMGO (a peptide agonist, specific activity ~30-60 Ci/mmol)

-

For Delta (δ) Receptor: [³H]DPDPE or [³H]Naltrindole

-

For Kappa (κ) Receptor: [³H]U-69,593 or [³H]Diprenorphine

-

-

Non-specific Binding Control: Naloxone (10 µM final concentration)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4 at assay temperature.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Protease Inhibitor Cocktail: Crucial for preventing degradation of the peptide test compound and radioligand (if applicable).

-

Bovine Serum Albumin (BSA): 0.1% (w/v) in assay buffer to reduce non-specific binding to vials and plates.

-

Scintillation fluid

Experimental Protocols

Protocol: Membrane Preparation (from Cultured Cells)

Causality: This protocol is designed to isolate the cell membranes containing the opioid receptors from the rest of the cellular components. Performing all steps at 4°C is critical to prevent protein denaturation and degradation by endogenous proteases.[9]

-

Cell Culture: Grow cells (e.g., HEK293 or CHO) stably expressing the opioid receptor of interest to ~90% confluency.

-

Harvesting: Scrape cells into ice-cold PBS. Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

-

Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors). Incubate on ice for 15-20 minutes.

-

Homogenization: Homogenize the cell suspension using a Dounce homogenizer (15-20 strokes) or a Polytron homogenizer (2-3 bursts of 10 seconds). This step mechanically disrupts the cell membranes.

-

Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

-

High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Assay Buffer. Repeat the high-speed centrifugation step. This wash step removes cytosolic components that may interfere with the assay.

-

Final Preparation: Discard the supernatant and resuspend the final membrane pellet in Assay Buffer.

-

Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

-

Storage: Aliquot the membrane preparation and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol: Competitive Radioligand Binding Assay

Causality: This protocol quantifies the competition between the test peptide and a selective radioligand. The incubation time is set to allow the binding reaction to reach equilibrium.[10] The assay is terminated by rapid filtration, which separates the receptor-bound radioligand from the unbound radioligand.

-

Prepare Reagents:

-

Test Compound Dilutions: Prepare a serial dilution of Tyr-D-Ala-p-Chloro-Phe-Pro-NH₂ in Assay Buffer containing 0.1% BSA. A typical concentration range would be 10⁻¹¹ M to 10⁻⁵ M.

-

Radioligand Solution: Dilute the radioligand (e.g., [³H]DAMGO for MOR) in Assay Buffer to a final concentration close to its Kₐ value (typically 0.5-2 nM).[11][12]

-

Membrane Suspension: Thaw the membrane preparation on ice and dilute in Assay Buffer to a final concentration that yields sufficient signal (e.g., 5-20 µg of protein per well). This must be optimized for each receptor and membrane batch.

-

-

Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding (TB): 50 µL Assay Buffer + 50 µL Radioligand Solution + 100 µL Membrane Suspension.

-

Non-specific Binding (NSB): 50 µL Naloxone (10 µM final) + 50 µL Radioligand Solution + 100 µL Membrane Suspension.

-

Competition: 50 µL of each Test Compound dilution + 50 µL Radioligand Solution + 100 µL Membrane Suspension.

-

-

Incubation: Incubate the plate with gentle shaking for 60-120 minutes at room temperature or 25°C.[12]

-

Termination and Filtration:

-

Pre-soak the glass fiber filter mat in 0.3-0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding of the positively charged radioligand.

-

Rapidly transfer the contents of the assay plate to the filter mat using a cell harvester.

-

Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter mat completely.

-

Place the mat in a scintillation bag or vial with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Caption: Fig 2. Step-by-step experimental workflow for the binding assay.

Data Analysis and Interpretation

-

Calculate Specific Binding:

-

Average the CPM values for each triplicate.

-

Specific Binding (SB) = Total Binding (TB) CPM - Non-specific Binding (NSB) CPM.

-

For each competitor concentration, calculate the specific binding.

-

-

Generate Competition Curve:

-

Normalize the data by expressing the specific binding at each competitor concentration as a percentage of the total specific binding (where % Binding = (SB_competitor / SB_total) * 100).

-

Plot the % Binding against the logarithm of the competitor concentration.

-

-

Determine IC₅₀:

-

Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).

-

The software will calculate the log(IC₅₀), from which the IC₅₀ value is determined.

-

-

Calculate Kᵢ:

-

Apply the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) .

-

Ensure the Kₐ of the radioligand is well-established for your specific assay conditions (receptor source, buffer, temperature).

-

Example Data Presentation

The binding affinity of Tyr-D-Ala-p-Chloro-Phe-Pro-NH₂ should be determined for all three opioid receptor subtypes to establish its selectivity profile.

| Receptor Subtype | Radioligand Used | Radioligand Kₐ (nM) | Test Peptide IC₅₀ (nM) | Test Peptide Kᵢ (nM) |

| Mu (µ) | [³H]DAMGO | 1.5 | 5.2 | 2.1 |

| Delta (δ) | [³H]DPDPE | 2.0 | 450 | 205 |

| Kappa (κ) | [³H]U-69,593 | 1.8 | >10,000 | >4,000 |

Data are for illustrative purposes only.

Interpretation: Based on this hypothetical data, Tyr-D-Ala-p-Chloro-Phe-Pro-NH₂ is a potent and selective ligand for the mu-opioid receptor. Its affinity for the mu receptor (Kᵢ = 2.1 nM) is approximately 100-fold higher than for the delta receptor and over 1,900-fold higher than for the kappa receptor.

Trustworthiness and Validation

-

Assay Window: Ensure a robust assay window. The total specific binding (TB - NSB) should be at least 5-10 times the non-specific binding (NSB).

-

Ligand Depletion: To obtain an accurate Kᵢ, the concentration of the receptor should be significantly lower than the Kₐ of the radioligand to avoid ligand depletion, which can skew IC₅₀ values.[13]

-

Equilibrium Conditions: Confirm that the incubation time is sufficient to reach equilibrium by performing a time-course experiment.

-

Peptide Stability: The inclusion of protease inhibitors is paramount. Consider running a control experiment where the peptide is pre-incubated in the assay buffer with membranes for the duration of the assay, followed by analysis (e.g., by HPLC) to confirm its integrity.

References

-

Garzón-Niño, J., et al. (2022). Recent Molecular Insights into Agonist-specific Binding to the Mu-Opioid Receptor. Frontiers in Molecular Biosciences. Available at: [Link]

-

Gomes, I., et al. (2013). Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer. BMC Pharmacology and Toxicology. Available at: [Link]

-

Hulme, E.C. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. Available at: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. DAMGO Ligand Activity Charts. Available at: [Link]

-

Livingston, K.E., & Traynor, J.R. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife. Available at: [Link]

-

Manglik, A., et al. (2012). Structural basis for mu-opioid receptor binding and activation. Nature. Available at: [Link]

-

Phillipine, C., et al. (2023). Development of a Selective Peptide κ-Opioid Receptor Antagonist by Late-Stage Functionalization with Cysteine Staples. Journal of Medicinal Chemistry. Available at: [Link]

-

Purington, L.C., & Sobieraj, D.M. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. Available at: [Link]

-

Terasaka, G., et al. (2020). Biased signaling by endogenous opioid peptides. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Varga, E.V., et al. (1995). Interaction of agonist peptide [3H]Tyr-D-Ala-Phe-Phe-NH2 with mu-opioid receptor in rat brain and CHO-mu/1 cell line. Neuropeptides. Available at: [Link]

-

Wang, L., et al. (2024). Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics. Molecules. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Frontiers | Recent Molecular Insights into Agonist-specific Binding to the Mu-Opioid Receptor [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. revvity.com [revvity.com]

- 8. CHEMISCREEN MEMBRANE PREPARATION RECOMBINANT HUMAN µ (Mu) OPIOID RECEPTOR Human Mu / OP3 / MOP / MOR GPCR membrane preparation for GTPγS Binding & Radioligand Binding Assays. | Sigma-Aldrich [sigmaaldrich.com]

- 9. youtube.com [youtube.com]

- 10. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Experimental Use of Synthetic Peptides in Neuroscience Research

Preamble: The Precision of Peptides in Unraveling Neurological Complexity

In the intricate landscape of the central nervous system (CNS), where signaling specificity governs everything from synaptic transmission to complex behaviors, synthetic peptides have emerged as indispensable tools. Their ability to mimic or antagonistically block endogenous ligands, disrupt protein-protein interactions, and serve as targeted delivery vectors provides a level of precision that is often unattainable with small molecules or larger biologics.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the strategic application of synthetic peptides in neuroscience. More than a mere collection of protocols, this document elucidates the rationale behind experimental choices, ensuring a foundation of scientific integrity and logical design.

Section 1: Foundational Principles of Synthetic Peptides in Neuroscience

The utility of a synthetic peptide in a neuroscience context is fundamentally dictated by its primary amino acid sequence and any subsequent chemical modifications. These features determine its binding affinity, specificity, stability, and ability to traverse the formidable blood-brain barrier (BBB).

The Rationale for Peptide-Based Research Tools

Synthetic peptides offer several advantages in neuroscience research:

-

High Specificity and Potency: Peptides can be designed to interact with specific receptor subtypes or protein isoforms, minimizing off-target effects.[3]

-

Mimicry of Natural Interactions: They can accurately replicate the binding domains of endogenous proteins, allowing for the targeted modulation of specific interactions.[1][4]

-

Versatility in Modification: The chemical nature of peptides allows for a wide range of modifications, including the incorporation of fluorescent labels, cell-penetrating sequences, and stability-enhancing moieties.[1]

However, researchers must also contend with inherent challenges, primarily poor in vivo stability due to proteolytic degradation and limited BBB permeability.[5][6] The subsequent sections of this guide will address strategies to mitigate these limitations.

Navigating the Blood-Brain Barrier: A Critical Hurdle

The BBB represents a significant obstacle to the delivery of therapeutics and research agents to the CNS.[7][8] While some peptides can cross via passive diffusion or saturable transport, many require specific strategies to gain access to the brain.[7]

Table 1: Comparison of CNS Delivery Strategies for Synthetic Peptides

| Delivery Strategy | Mechanism of Action | Advantages | Disadvantages |

| Direct CNS Administration | Intracerebroventricular (ICV) or intraparenchymal injection bypasses the BBB.[9] | Direct access to the CNS, high local concentration. | Invasive, potential for tissue damage, limited distribution.[9] |

| Intranasal Delivery | Circumvents the BBB by utilizing pathways from the nasal cavity to the brain.[9][10] | Non-invasive, rapid brain entry.[9] | Lower bioavailability, potential for local irritation. |

| Cell-Penetrating Peptides (CPPs) | Short, positively charged peptides that facilitate translocation across cell membranes, including the BBB.[11][12][13] | Non-invasive systemic administration, broad applicability.[14] | Potential for off-target effects, immunogenicity. |

| Receptor-Mediated Transcytosis | Peptides conjugated to ligands that bind to receptors on the BBB, triggering transport across.[15] | High specificity for brain endothelial cells. | Can be limited by receptor saturation and expression levels. |

Section 2: Core Applications of Synthetic Peptides in Neuroscience

The versatility of synthetic peptides allows for their application in a wide array of neuroscience research areas.

Modulating Protein-Protein Interactions (PPIs)

PPIs are fundamental to neuronal signaling, and their dysregulation is implicated in numerous neurological disorders.[4][16] Synthetic peptides designed to mimic the binding interface of a protein can act as competitive inhibitors, disrupting pathological interactions.[4]

Application Example: Disrupting Tau-Associated Pathologies

In Alzheimer's disease research, synthetic peptides have been developed to interfere with the interactions of tau protein, which is involved in the formation of neurofibrillary tangles.[17] For instance, the peptide PHDP5 has been shown to reverse Alzheimer's symptoms in mouse models by targeting brain function and improving synaptic health.[18]

As Enzyme Inhibitors

Synthetic peptides can be designed to specifically inhibit the activity of enzymes involved in neurological disease. By mimicking the substrate of an enzyme, a peptide can bind to the active site and block its function.

Application Example: Targeting CDK5 in Neurodegeneration

Overactivation of the enzyme Cdk5 is linked to neurodegeneration in Alzheimer's disease. A synthetic peptide has been developed to specifically block the hyperactive form of Cdk5, leading to a reduction in neurodegeneration and improved cognitive function in mouse models.[19]

Neuronal Tracing and Imaging

The conjugation of fluorescent dyes to synthetic peptides allows for the visualization and tracking of neuronal populations and pathways.[20] These fluorescently labeled peptides can be used to study peptide localization, receptor binding, and cellular uptake.[20][21]

Causality in Labeling Strategy: The choice of fluorophore and the site of conjugation are critical. The fluorophore should have high quantum yield and photostability, and its attachment should not interfere with the peptide's biological activity.[22] Near-infrared (NIR) dyes are particularly useful for in vivo imaging due to their deep tissue penetration and low background fluorescence.[20]

Section 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis, purification, and application of synthetic peptides in a neuroscience research setting.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides.[23][24] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Step-by-Step Methodology:

-

Resin Selection: Choose a resin appropriate for the C-terminal amino acid of the desired peptide (e.g., Wang resin for a C-terminal carboxylic acid).

-

Deprotection: Remove the temporary fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF, then add it to the resin to form a new peptide bond.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the permanent side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).[25]

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and lyophilize to obtain a dry powder.

Diagram 1: Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol: Peptide Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying crude synthetic peptides.[26] The separation is based on the differential hydrophobicity of the target peptide and impurities.[26]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the lyophilized crude peptide in an appropriate solvent (e.g., water with a small amount of acetonitrile or acetic acid).

-

Column and Solvents: Use a C18 stationary phase column. The mobile phases are typically Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).

-

Gradient Elution: Start with a high percentage of Solvent A to elute polar impurities.[26] Gradually increase the percentage of Solvent B to elute the more hydrophobic target peptide and other impurities.[26]

-

Detection: Monitor the elution profile using UV detection at 210-220 nm, which detects the peptide backbone.[26]

-

Fraction Collection: Collect fractions corresponding to the major peak, which should be the target peptide.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Protocol: In Vitro Assessment of Peptide Stability in Serum

This protocol assesses the proteolytic stability of a synthetic peptide in the presence of serum, providing an indication of its likely in vivo half-life.

Step-by-Step Methodology:

-

Peptide Solution: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., PBS).

-

Serum Incubation: Add the peptide solution to fresh mouse or human serum to a final concentration of 10-20%.

-

Time-Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.

-

Quenching: Immediately quench the proteolytic activity in the aliquots by adding an equal volume of 10% trichloroacetic acid (TCA) or by heating to 95°C for 5 minutes.

-

Analysis: Centrifuge the quenched samples to pellet precipitated proteins. Analyze the supernatant for the amount of remaining intact peptide using RP-HPLC.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life in serum.

Protocol: In Vivo Administration and Brain Tissue Analysis

This protocol describes the systemic administration of a peptide to a mouse model and subsequent analysis of its effects on brain tissue.

Step-by-Step Methodology:

-

Peptide Formulation: Dissolve the peptide in a sterile, pyrogen-free vehicle (e.g., saline or PBS) suitable for in vivo administration.

-

Animal Model: Use an appropriate mouse model for the neurological condition being studied (e.g., a transgenic model of Alzheimer's disease).

-

Administration: Administer the peptide via the desired route (e.g., intravenous, intraperitoneal, or intranasal). Include a vehicle-only control group.

-

Behavioral Testing: At appropriate time points after administration, perform behavioral tests to assess cognitive or motor function (e.g., Morris water maze for spatial memory).

-

Tissue Collection: At the end of the study, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. Collect the brains for histological or biochemical analysis.

-

Immunohistochemistry: Section the brains and perform immunohistochemistry using antibodies against relevant markers (e.g., amyloid-beta, phosphorylated tau, markers of neuroinflammation).

-

Biochemical Analysis: Homogenize brain tissue to prepare lysates for Western blotting or ELISA to quantify protein levels or post-translational modifications.[27]

Diagram 2: In Vitro to In Vivo Experimental Workflow

Caption: Integrated workflow from in vitro validation to in vivo testing.

Section 4: Enhancing Peptide Stability and Bioavailability

To overcome the inherent limitations of peptides, several chemical modification strategies can be employed.[5][28]

Table 2: Strategies for Improving Peptide Stability

| Modification Strategy | Rationale | Example |

| D-Amino Acid Substitution | D-amino acids are not recognized by proteases, thus increasing resistance to degradation.[28] | Replacing an L-amino acid with its D-enantiomer at a known cleavage site. |

| N-terminal Acetylation and C-terminal Amidation | Blocks the action of exopeptidases that cleave from the termini. | Capping the N-terminus with an acetyl group and the C-terminus with an amide group. |

| Cyclization | Constrains the peptide into a more rigid conformation, reducing susceptibility to proteolysis.[29] | Forming a disulfide bridge between two cysteine residues or a head-to-tail cyclization. |

| PEGylation | Covalent attachment of polyethylene glycol (PEG) increases the hydrodynamic radius, reducing renal clearance and masking proteolytic cleavage sites.[29] | Conjugating a PEG chain to a lysine residue. |

Conclusion: The Future of Peptides in Neuroscience

Synthetic peptides represent a powerful and adaptable class of molecules for dissecting the complexities of the nervous system and for developing novel therapeutic strategies.[2][23] By understanding the fundamental principles of peptide design, synthesis, and modification, and by employing rigorous in vitro and in vivo validation protocols, researchers can harness the full potential of these precision tools.[30][31] The continued development of novel peptide chemistries and delivery systems promises to further expand the impact of synthetic peptides in neuroscience research.[32]

References

-

Lovejoy, D. A., et al. (2019). Synthetic Peptides as Therapeutic Agents: Lessons Learned From Evolutionary Ancient Peptides and Their Transit Across Blood-Brain Barriers. Frontiers in Endocrinology. [Link]

-

Cecchelli, R., et al. (2022). Peptides as Pharmacological Carriers to the Brain: Promises, Shortcomings and Challenges. Molecular Pharmaceutics. [Link]

-

University of Washington. (n.d.). Synthetic peptide can inhibit toxicity, aggregation of protein in Alzheimer's disease, researchers show. Molecular Engineering & Sciences Institute. [Link]

-

Camarero, J. A. (2017). Synthetic Peptides as Protein Mimics. Frontiers in Bioengineering and Biotechnology. [Link]

-

Parmar, P., et al. (2021). Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB). Pharmaceutics. [Link]

-

CD Formulation. (n.d.). Fluorescence Labeled Peptide Synthesis. [Link]

-

Syngene International Ltd. (2022, March 21). Science in 3 Minutes: Synthetic Peptides [Video]. YouTube. [Link]

-

Aapptec Peptides. (n.d.). Fluorescent Labeling Reagents. [Link]

-

Ghost Labz. (2026, January 30). Tau-Associated Protein Interactions and Synthetic Peptide Modulation in Experimental Neurodegeneration Models. [Link]

-

Peptide Sciences. (n.d.). Peptides for Brain Research. [Link]

-

Neuroscience News. (2024, June 21). Synthetic Peptide Reverses Alzheimer's Symptoms. [Link]

-

Z-Peptide. (n.d.). Strategies for Improving Peptide Stability and Delivery. [Link]

-

MDPI. (n.d.). Local Delivery Strategies for Peptides and Proteins into the CNS: Status Quo, Challenges, and Future Perspectives. [Link]

-

Lovejoy, D. A., et al. (2019). Synthetic Peptides as Therapeutic Agents: Lessons Learned From Evolutionary Ancient Peptides and Their Transit Across Blood-Brain Barriers. Frontiers in Endocrinology. [Link]

-

PNAS. (n.d.). Selective peroxynitrite-mediated protein nitration catalyzed by glyoxalase domain containing protein 4. [Link]

-

MIT News. (2023, April 13). A new peptide may hold potential as an Alzheimer's treatment. [Link]

-

MDPI. (n.d.). Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. [Link]

-

NIH. (n.d.). New strategies for fluorescently labeling proteins in the study of amyloids. [Link]

-

Skwarczynski, M. (2021). Peptide Synthesis Methods and Protocols. ResearchGate. [Link]

-

Wilson, A. J. (2025). Peptide design to control protein–protein interactions. Chemical Society Reviews. [Link]

-

Banks, W. A. (2009). Delivery of Therapeutic Peptides and Proteins to the CNS. Advanced Drug Delivery Reviews. [Link]

-

NIH. (n.d.). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. [Link]

-

MDPI. (n.d.). Emerging Translational Research in Neurological and Psychiatric Diseases: From In Vitro to In Vivo Models. [Link]

-

ACS Materials Letters. (n.d.). Cell-Penetrating Peptides-Mediated Therapeutic Agents Delivery into the Central Nervous System. [Link]

-

MDPI. (n.d.). Targeting Protein–Protein Interfaces with Peptides: The Contribution of Chemical Combinatorial Peptide Library Approaches. [Link]

- Google Books. (n.d.). Peptide Synthesis: Methods and Protocols.

-

NIH. (n.d.). Optimization of neuron-specific interfering peptides targeting GABAB receptor downregulation for proteolytic stability for conferring neuroprotection in a mouse model of cerebral ischemia. [Link]

-

ResearchGate. (n.d.). Peptide transport and delivery into the central nervous system. [Link]

-

Ghost Labz. (2026, January 28). In Vitro vs In Vivo Peptide Research: Key Differences in Study Design. [Link]

-

NIH. (n.d.). Bright multicolor labeling of neuronal circuits with fluorescent proteins and chemical tags. [Link]

-

PubMed. (2014). Strategies to Deliver Peptide Drugs to the Brain. [Link]

-

MDPI. (n.d.). Cell-Penetrating Peptides as Valuable Tools for Nose-to-Brain Delivery of Biological Drugs. [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]

-

MDPI. (n.d.). Cell Permeable Peptides: A Promising Tool to Deliver Neuroprotective Agents in the Brain. [Link]

-

Royal Society of Chemistry. (2025). Peptide design to control protein–protein interactions. [Link]

-

ResearchGate. (n.d.). Serum Stability of Peptides. [Link]

-

ResearchGate. (n.d.). Characteristics of in vitro models vs. in vivo neurotoxicity testing. [Link]

-

Taylor & Francis Online. (2005). Peptide delivery into the central nervous system: invasive, physiological and chemical approaches. [Link]

Sources

- 1. Frontiers | Synthetic Peptides as Protein Mimics [frontiersin.org]

- 2. peptidesciences.com [peptidesciences.com]

- 3. mdpi.com [mdpi.com]

- 4. Peptide design to control protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]

- 7. Delivery of Therapeutic Peptides and Proteins to the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Cell-Penetrating Peptides as Valuable Tools for Nose-to-Brain Delivery of Biological Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Cell Permeable Peptides: A Promising Tool to Deliver Neuroprotective Agents in the Brain [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Peptide design to control protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 17. peptidesciences.com [peptidesciences.com]

- 18. neurosciencenews.com [neurosciencenews.com]

- 19. A new peptide may hold potential as an Alzheimer’s treatment | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 20. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]

- 21. peptide.com [peptide.com]

- 22. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. peptide.com [peptide.com]

- 26. bachem.com [bachem.com]

- 27. pnas.org [pnas.org]

- 28. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. ghostlabzresearch.com [ghostlabzresearch.com]

- 31. researchgate.net [researchgate.net]

- 32. Peptide Synthesis & Manufacturing: Step-by-Step Guide to API Production [piramalpharmasolutions.com]

Application Note: Protocols for Assessing the Enzymatic Stability of Amidated Peptides

Abstract

C-terminal amidation is a critical post-translational modification (PTM) in peptide therapeutics, conferring resistance to C-terminal exopeptidases (carboxypeptidases) and enhancing receptor binding affinity by neutralizing the terminal negative charge.[1][2] This Application Note provides a rigorous, comparative framework for assessing the enzymatic stability of amidated peptides versus their free-acid analogs. We detail protocols for broad-spectrum plasma stability profiling and targeted carboxypeptidase challenge assays, supported by LC-MS/MS quantification.

Mechanistic Background & Experimental Strategy

The "Amidation Effect" on Stability

Proteolytic degradation is the primary clearance mechanism for peptide drugs.[3] Exopeptidases, specifically carboxypeptidases, degrade peptides from the C-terminus.

-

Free Acid Peptides (-COOH): The negatively charged carboxylate group serves as a recognition motif for carboxypeptidases (e.g., Carboxypeptidase Y, B, or N), facilitating rapid hydrolysis of the C-terminal amino acid.

-

Amidated Peptides (-CONH₂): The amide cap removes the negative charge and sterically alters the C-terminus, significantly reducing the affinity of carboxypeptidases. This modification mimics the native protein backbone, often extending half-life (

) and preventing premature clearance.

Experimental Design: The Comparative Approach

To validate the stability conferred by amidation, the experimental design must include the non-amidated (free acid) analog as a negative control.

-

Assay A: Plasma Stability (General): Assesses stability against a complex mixture of endo- and exopeptidases (biologically relevant matrix).

-

Assay B: Carboxypeptidase Challenge (Specific): Uses purified enzymes (e.g., Carboxypeptidase Y) to isolate the specific protective effect of the C-terminal amide.

Visualizing the Mechanism & Workflow

Mechanistic Diagram: Carboxypeptidase Resistance

The following diagram illustrates how C-terminal amidation blocks the catalytic action of carboxypeptidases compared to the free acid form.

Figure 1: Mechanism of carboxypeptidase resistance conferred by C-terminal amidation.

Experimental Workflow Diagram

This workflow outlines the critical steps for the comparative stability assay using LC-MS/MS.

Figure 2: Step-by-step workflow for assessing enzymatic stability via LC-MS/MS.

Detailed Protocols

Protocol A: In Vitro Plasma Stability Assay (Gold Standard)

This protocol evaluates the peptide's stability in a biologically relevant matrix containing a diverse array of proteases.

Materials:

-

Matrix: Pooled Human Plasma (lithium heparin or EDTA), pH 7.4.

-

Test Compounds: Amidated Peptide and Free Acid Analog (10 mM stock in DMSO).

-

Reference Control: Propantheline (unstable) or Verapamil (stable).

-

Stop Solution: Acetonitrile (ACN) containing 0.1% Formic Acid (FA) and Internal Standard (IS).

Procedure:

-

Pre-incubation: Thaw plasma at 37°C. Centrifuge at 4,000 rpm for 5 min to remove debris.

-

Spiking: Dilute peptide stock to 100 µM intermediate in buffer. Spike into plasma to a final concentration of 1 µM (ensure DMSO < 1%).

-

Incubation: Incubate mixtures in a shaking water bath at 37°C.

-

Sampling: At designated time points (

min), remove 50 µL aliquots. -

Quenching: Immediately dispense aliquot into a plate containing 200 µL cold Stop Solution (1:4 ratio) to precipitate proteins and halt enzymatic activity.

-

Processing: Vortex for 10 min, then centrifuge at 4,000 rpm (or 13,000 x g) for 20 min at 4°C.

-

Analysis: Transfer 100 µL of supernatant to a fresh plate. Dilute 1:1 with water (to improve peak shape) and inject into LC-MS/MS.

Protocol B: Targeted Carboxypeptidase Challenge

This assay specifically validates the protective effect of the C-terminal amide.

Materials:

-

Enzyme: Carboxypeptidase Y (CPY) or Carboxypeptidase B (CPB) (Sigma-Aldrich).

-

Buffer: 50 mM Ammonium Acetate, pH 5.5 (for CPY) or pH 7.5 (for CPB).

-

Substrate: Amidated Peptide vs. Free Acid Control.

Procedure:

-

Enzyme Prep: Prepare enzyme solution at 1–5 Units/mL in reaction buffer.

-

Reaction: Mix Peptide (10 µM final) with Enzyme solution.

-

Time Course: Incubate at 37°C. Sampling at

min. -

Quenching: Add equal volume of 1% TFA in ACN.

-

Analysis: Monitor the disappearance of the parent peptide and the appearance of the

truncated fragment via LC-MS.

Analytical Methodology (LC-MS/MS)[4][5][6][7][8][9]

System: Triple Quadrupole MS coupled to UHPLC. Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

| Parameter | Setting | Rationale |

| Mobile Phase A | 0.1% Formic Acid in | Proton source for ionization. |

| Mobile Phase B | 0.1% Formic Acid in ACN | Organic eluent. |

| Gradient | 5% B to 95% B over 5 min | Rapid separation of peptides from matrix. |

| Ionization | ESI Positive Mode | Peptides ionize readily as |

| MRM Transitions | Parent | Select specific transitions for Amide vs Acid forms. |

Critical Note on MS Detection:

Amidated peptides often show a characteristic loss of ammonia (

Data Analysis & Interpretation

Calculating Half-Life ( )

Plot the natural log (ln) of the remaining peptide area ratio (Analyte/IS) versus time. The slope (

Intrinsic Clearance ( )

Interpreting Results

| Outcome | Interpretation |

| Amidation successfully blocks C-terminal degradation. | |